

# CK-4021586: A Technical Overview of a Novel Cardiac Myosin Inhibitor

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## Compound of Interest

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CK-4021586 (also known as CK-586) is an investigational, selective, oral, small molecule inhibitor of cardiac myosin being developed for the treatment of heart failure with preserved ejection fraction (HFpEF), particularly in patients with cardiac hypercontractility. This document provides a detailed technical guide on the discovery, mechanism of action, and development of CK-4021586, summarizing key preclinical and clinical data, experimental protocols, and relevant biological pathways.

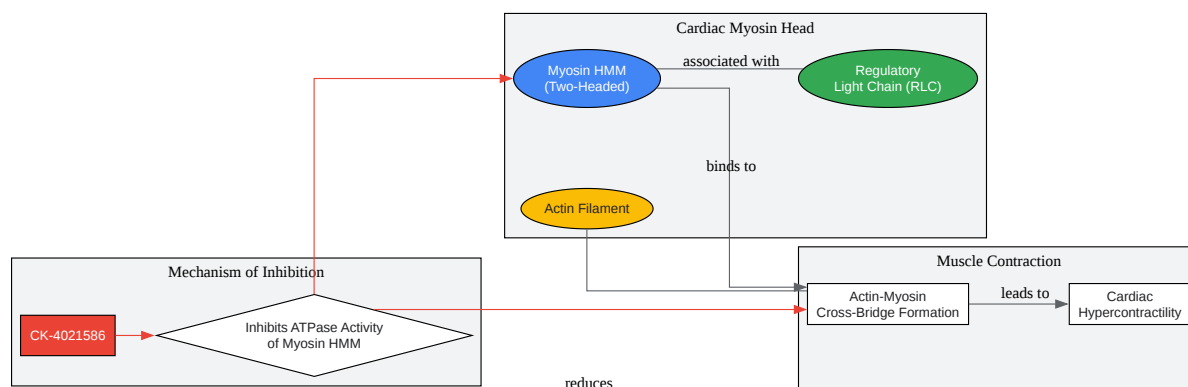
## Discovery and Optimization

CK-4021586 was identified through a high-throughput screening campaign aimed at discovering compounds with a distinct biochemical profile of partial inhibition of bovine cardiac myofibrillar ATPase.<sup>[1]</sup> The initial screening hits underwent an iterative optimization process to balance biochemical and cellular potency with favorable pharmacokinetic and pharmacodynamic properties suitable for once-daily dosing.<sup>[1]</sup> Key challenges overcome during this process included addressing glutathione reactivity, the presence of an active metabolite that complicated pharmacodynamic assessment, high efflux, and excessively long half-lives.<sup>[1]</sup>

## Mechanism of Action

CK-4021586 represents a new class of cardiac myosin inhibitors with a mechanism of action distinct from earlier compounds like mavacamten and aficamten.<sup>[2][3]</sup> While other inhibitors

bind to the single-headed motor domain of myosin (subfragment-1 or S1), CK-4021586 selectively inhibits the ATPase activity of the two-headed heavy meromyosin (HMM) form of cardiac myosin.[2][4][5] This inhibitory action is dependent on the presence of the myosin regulatory light chain (RLC).[2][3][4] By binding to this unique site, CK-4021586 reduces the number of active actin-myosin cross-bridges during cardiac contraction, thereby decreasing the force of contraction (hypercontractility) without altering intracellular calcium transients.[2][5][6] In preclinical models, this mechanism has also been shown to improve diastolic relaxation (lusitropy).[4][6]



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*Mechanism of action of CK-4021586 on the cardiac sarcomere.*

## Preclinical Development

A series of in vitro and in vivo studies were conducted to characterize the pharmacological properties of CK-4021586.

## In Vitro Studies

CK-4021586 demonstrated potent and selective inhibition of cardiac myosin in various in vitro assays.

Table 1: In Vitro Activity of CK-4021586

Assay	Species/System	Parameter	Value	Reference
Myofibrillar ATPase Activity	Bovine Cardiac	EC50	2.9 $\mu$ M	<a href="#">[2]</a> <a href="#">[3]</a>
Myofibrillar ATPase Activity	Bovine Cardiac	Maximal Inhibition	~50%	<a href="#">[2]</a> <a href="#">[3]</a>
Sarcomere Shortening	Rat Ventricular Cardiomyocytes	IC50	3.2 $\mu$ M	<a href="#">[3]</a>
Sarcomere Shortening	Human Ventricular Cardiomyocytes	IC50	2.8 $\mu$ M	<a href="#">[3]</a>
Sarcomere Shortening Inhibition	Rat Ventricular Cardiomyocytes	at 5 $\mu$ M	>80%	<a href="#">[2]</a>
Contractile Force Inhibition	Engineered Human Heart Tissues (R403Q mutation)	at 10 $\mu$ M	>80%	<a href="#">[3]</a>

The compound showed 2- to 3-fold greater potency for cardiac and slow skeletal myofibrils compared to fast skeletal myofibrils and had minimal effect on smooth muscle myosin.[\[2\]](#) Notably, even at high concentrations, CK-4021586 did not alter calcium transients in adult rat cardiomyocytes, highlighting its direct action on the sarcomere.[\[2\]](#)[\[3\]](#)

## In Vivo Studies

Preclinical in vivo studies in animal models confirmed the effects of CK-4021586 on cardiac contractility and demonstrated its potential therapeutic benefits.

Table 2: In Vivo Efficacy of CK-4021586 in Animal Models

Model	Species	Treatment Duration	Key Findings	Reference
Normal	Sprague Dawley Rat	Acute Dosing	Dose-dependent reduction in cardiac fractional shortening.	[2]
ZSF1 Obese HFpEF Model	Rat	16 weeks	- Reduced fractional shortening (48.1 ± 2.6% vs. 52.7 ± 2.9% in vehicle).- Improved isovolumic relaxation time (23.3 ± 2.3 ms vs. 27.0 ± 2.2 ms in vehicle).- ~50% reduction in interstitial fibrosis compared to untreated controls.	[3]

## Clinical Development

CK-4021586 has advanced into clinical trials to evaluate its safety, tolerability, and efficacy in humans.

### Phase 1 Clinical Trial

A randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Table 3: Phase 1 Clinical Trial Design

Study Part	Cohorts	Dose Range/Regimen	Number of Participants	Reference
Single Ascending Dose	7 cohorts	10 mg to 600 mg	10 per cohort	<a href="#">[4]</a> <a href="#">[6]</a>
Multiple Ascending Dose	2 cohorts	100 mg and 200 mg once daily	10 per cohort	<a href="#">[4]</a> <a href="#">[6]</a>

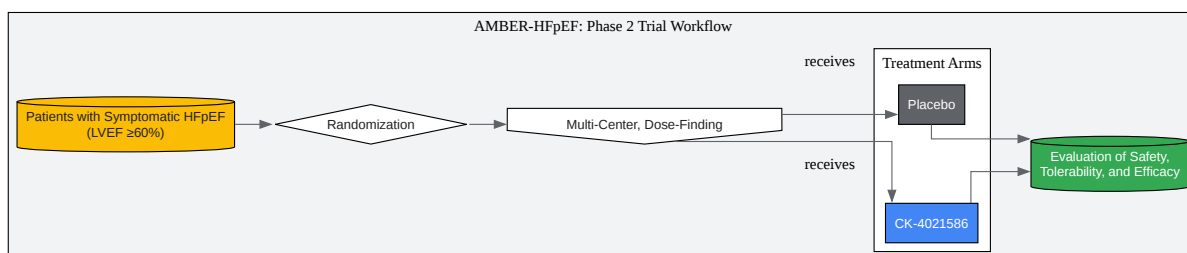
The study met its primary and secondary objectives, demonstrating that CK-4021586 was safe and well-tolerated with no serious adverse events reported.[\[4\]](#)[\[6\]](#) The pharmacokinetic profile supports a once-daily dosing regimen.[\[4\]](#)[\[8\]](#)

Table 4: Pharmacokinetic and Pharmacodynamic Profile of CK-4021586 in Phase 1

Parameter	Finding	Reference
Half-life ( $t_{1/2}$ )	14 to 17 hours	<a href="#">[4]</a> <a href="#">[6]</a>
Dosing Regimen	Supports once-daily administration	<a href="#">[4]</a> <a href="#">[6]</a>
Pharmacokinetics	Dose-linear over a wide range of exposures	<a href="#">[4]</a> <a href="#">[6]</a>
Time to Steady State	Approximately 7 days	<a href="#">[6]</a> <a href="#">[8]</a>
Pharmacodynamics	Predictable, shallow, and reversible dose-dependent reductions in Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS).	<a href="#">[4]</a> <a href="#">[6]</a>
LVEF Reduction	<5% mean decrease at the highest single dose (600 mg).	<a href="#">[4]</a>

## Phase 2 Clinical Trial

Based on the promising Phase 1 data, a Phase 2 clinical trial, AMBER-HFpEF, has been initiated to evaluate CK-4021586 in its target patient population.[\[4\]](#)[\[9\]](#)



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*High-level overview of the AMBER-HFpEF Phase 2 clinical trial design.*

## Experimental Protocols

Detailed methodologies for key experiments are summarized below.

### Myofibril ATPase Assay

- Preparation of Reagents: Myofibrils were prepared from flash-frozen bovine cardiac tissue. [\[2\]](#)
- Procedure: The ATPase activity of the myofibrils was measured in the presence of varying concentrations of CK-4021586. The rate of ATP hydrolysis was determined by measuring the amount of inorganic phosphate released over time using a colorimetric assay.
- Data Analysis: The concentration of CK-4021586 required to inhibit 50% of the ATPase activity (EC50) and the maximal inhibition were calculated by fitting the dose-response data to a suitable pharmacological model.

### Cardiomyocyte Contractility Assay

- Cell Preparation: Adult rat ventricular cardiomyocytes were isolated and electrically paced to induce contractions.[2]
- Procedure: The fractional shortening of the cardiomyocytes was measured before and after the application of CK-4021586 at various concentrations.[2] Calcium transients were simultaneously measured using a fluorescent calcium indicator (e.g., Fura-2) to ensure the compound did not affect calcium handling.[2]
- Data Analysis: The percentage inhibition of fractional shortening was plotted against the drug concentration to determine the IC50 value.

## In Vivo Echocardiography in Rats

- Animal Model: Adult male Sprague Dawley rats were used.[2]
- Procedure: Animals were anesthetized with inhaled isoflurane. Baseline cardiac function was assessed using 2D M-mode echocardiography one day prior to treatment. Animals were then orally dosed with either vehicle (0.5% HPMC / 0.1% Tween-80) or CK-4021586 at various doses (3, 10, 30, or 60 mg/kg). Left ventricular contractility, including fractional shortening, was measured at 1, 4, 7, and 24 hours post-dose.[2]
- Data Analysis: Changes in fractional shortening from baseline were calculated for each dose group and time point to assess the dose-dependent pharmacodynamic effect of the compound.

## Phase 1 Clinical Study Protocol

- Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy participants.[4][6]
- Single Ascending Dose (SAD): Seven cohorts received single oral doses of CK-4021586 (ranging from 10 mg to 600 mg) or placebo.[6]
- Multiple Ascending Dose (MAD): Two cohorts received once-daily doses of 100 mg or 200 mg of CK-4021586 or placebo for a specified duration to assess steady-state pharmacokinetics.[6]



- Assessments: The primary endpoints were safety and tolerability, monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms. Secondary endpoints included pharmacokinetic parameters (C<sub>max</sub>, T<sub>max</sub>, AUC, t<sub>1/2</sub>) determined from plasma concentrations of CK-4021586. Pharmacodynamic effects on cardiac function, such as LVEF and LVFS, were assessed using echocardiography.[4][6]

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